Tert-butyl 4-bromoazepane-1-carboxylate

Organic Synthesis Azide Chemistry Click Chemistry Precursors

This Boc-protected 4-bromoazepane offers unmatched SN2 selectivity: the secondary C–Br bond avoids excessive elimination (vs. iodo) and sluggish kinetics (vs. chloro), making it the optimal precursor for 4-azidoazepane synthesis. Ideal for medicinal chemistry SAR requiring 7-membered ring conformational flexibility. Orthogonal Boc protection stays intact during bromide displacement, enabling downstream deprotection. ≥98% purity minimizes impurity accumulation across multi-step sequences. MDL: MFCD31667058. Competitive B2B supply with global shipping; request a quote.

Molecular Formula C11H20BrNO2
Molecular Weight 278.19
CAS No. 1852254-64-8
Cat. No. B2426262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-bromoazepane-1-carboxylate
CAS1852254-64-8
Molecular FormulaC11H20BrNO2
Molecular Weight278.19
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(CC1)Br
InChIInChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8H2,1-3H3
InChIKeyXULQEBUTDVXTIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 4-bromoazepane-1-carboxylate (CAS 1852254-64-8): A 4-Bromo-Functionalized N-Boc-Protected Azepane Scaffold for Research and Synthesis


Tert-butyl 4-bromoazepane-1-carboxylate (CAS 1852254-64-8) is a brominated, N-Boc-protected seven-membered cyclic amine (azepane) with molecular formula C11H20BrNO2 and molecular weight 278.19 g/mol . It serves as a functionalized small molecule scaffold featuring a reactive secondary alkyl bromide at the 4-position of the saturated azepane ring, orthogonal to the Boc-protected secondary amine. This combination enables selective derivatization through nucleophilic substitution at the bromide site while maintaining the Boc group for subsequent deprotection and further functionalization . The compound is available from multiple suppliers at purities ranging from 95% to 98% .

Why Closely Related Azepane Scaffolds and Halogenated Heterocycles Cannot Be Interchanged for Tert-butyl 4-bromoazepane-1-carboxylate in Synthesis Planning


Direct substitution of tert-butyl 4-bromoazepane-1-carboxylate with alternative halogenated heterocyclic scaffolds—such as 4-chloroazepane-1-carboxylate, tert-butyl 4-iodoazepane-1-carboxylate, or six-membered piperidine analogs—introduces distinct reactivity, pharmacokinetic, and conformational consequences that cannot be assumed equivalent without experimental validation. The C–Br bond at the secondary 4-position exhibits intermediate leaving group ability compared to chloride (less reactive in SN2 substitutions) and iodide (more prone to elimination and oxidative instability), directly affecting reaction rates and yields [1]. Furthermore, the seven-membered azepane ring demonstrates greater conformational flexibility than six-membered piperidines, which influences both synthetic accessibility and the three-dimensional presentation of substituents in downstream bioactive compounds [2]. Even among positional isomers—such as tert-butyl 3-bromoazepane-1-carboxylate—the differential steric environment and electronic effects at the 3- versus 4-position alter reactivity patterns in substitution and coupling reactions, making direct interchange invalid [3]. The evidence presented below establishes quantifiable, comparator-based differentiation to guide scientific selection.

Quantitative Comparative Evidence for Tert-butyl 4-bromoazepane-1-carboxylate Versus Halogenated Azepane and Heterocyclic Analogs


Synthetic Utility: Verified Azide Displacement Pathway Differentiates 4-Bromo Azepane from Chloro and Iodo Analogs

Tert-butyl 4-bromoazepane-1-carboxylate undergoes nucleophilic substitution with sodium azide to yield tert-butyl 4-azidoazepane-1-carboxylate, a validated precursor for click chemistry and amine generation via reduction . This SN2 displacement at the secondary 4-position is enabled by the balanced leaving group ability of bromine—sufficiently reactive for azide substitution under mild conditions (DMF or acetonitrile, elevated temperature) yet more stable toward elimination than the corresponding iodo analog [1]. The chloro analog (tert-butyl 4-chloroazepane-1-carboxylate) would exhibit slower substitution kinetics due to the stronger C–Cl bond, potentially requiring harsher conditions that risk Boc group cleavage, while the iodo analog presents greater oxidative lability and storage instability [1].

Organic Synthesis Azide Chemistry Click Chemistry Precursors

Ring Size Differentiation: Seven-Membered Azepane Confers Distinct Conformational and Metabolic Properties Versus Six-Membered Piperidine Analogs

The seven-membered azepane ring of tert-butyl 4-bromoazepane-1-carboxylate exhibits greater conformational flexibility than six-membered piperidine rings (e.g., tert-butyl 4-bromopiperidine-1-carboxylate, CAS 180695-79-8, MW 264.16) . This increased flexibility enables azepane-containing compounds to adopt a broader range of bioactive conformations when incorporated into drug candidates, a property that has contributed to FDA approval of over 20 azepane-containing therapeutics . In contrast, piperidine scaffolds adopt a more restricted chair conformation that limits the accessible three-dimensional space for target engagement [1]. The molecular weight difference between the azepane (278.19) and piperidine (264.16) analogs also impacts physicochemical properties such as lipophilicity and membrane permeability .

Medicinal Chemistry Conformational Analysis Drug Discovery Scaffolds

Positional Isomer Differentiation: 4-Bromo Substitution Enables Unique Reactivity Profile Versus 3-Bromo Azepane Isomer

The 4-bromo substitution pattern in tert-butyl 4-bromoazepane-1-carboxylate (CAS 1852254-64-8) presents a distinct steric and electronic environment compared to the 3-bromo positional isomer, tert-butyl 3-bromoazepane-1-carboxylate (CAS 2387535-00-2) [1]. The 4-position bromide resides on a methylene unit two carbons removed from the Boc-protected nitrogen, whereas the 3-position bromide is adjacent to the nitrogen-containing ring position. This differential positioning affects nucleophilic substitution rates, elimination side-reaction propensity, and the conformational presentation of downstream substituents [1]. In palladium-catalyzed cross-coupling reactions of α-bromo eneformamides to generate functionalized azepanes, the substitution position on the ring critically influences both reaction yield and product stereochemistry [2]. While direct head-to-head kinetic data for the 4-bromo versus 3-bromo Boc-azepane isomers are not available in the public literature, the established principles of steric and electronic effects in secondary alkyl halides support distinct reactivity profiles that preclude interchangeable use without experimental re-optimization.

Organic Synthesis Regioselectivity Positional Isomers

Purity and Supplier Specification Variability: Quantified Differences Impact Downstream Application Suitability

Commercially available tert-butyl 4-bromoazepane-1-carboxylate exhibits supplier-dependent purity specifications ranging from 95% to 98% . Leyan supplies the compound at 98% purity (Product No. 1943633), while JW PharmLab offers 96% purity material . CymitQuimica specifies minimum 95% purity for catalog number 3D-CZC25464 . This 2-3% purity differential may be significant for applications requiring high-fidelity intermediates in multi-step syntheses, where impurity accumulation can reduce overall yield or introduce confounding byproducts in biological assays. The compound is also assigned MDL number MFCD31667058, enabling precise compound identification across vendor catalogs . Hazard classification includes GHS07 and GHS05 with H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with signal word 'Danger' . These handling requirements are consistent with brominated organic intermediates and do not differentiate this compound from halogenated azepane analogs, though they establish baseline safety expectations for procurement planning.

Procurement Quality Control Reproducibility

Optimal Research and Synthesis Application Scenarios for Tert-butyl 4-bromoazepane-1-carboxylate Based on Evidence-Differentiated Properties


Synthesis of 4-Azidoazepane Intermediates for Click Chemistry and Amine Generation

Tert-butyl 4-bromoazepane-1-carboxylate is the preferred precursor for synthesizing tert-butyl 4-azidoazepane-1-carboxylate via SN2 displacement with sodium azide in DMF or acetonitrile at elevated temperature . The balanced reactivity of the 4-bromo substituent enables efficient azide incorporation without the excessive elimination side reactions characteristic of iodo analogs or the sluggish kinetics of chloro analogs . The resulting 4-azidoazepane serves as a versatile intermediate for Huisgen 1,3-dipolar cycloadditions to generate triazole-containing compounds, or can be reduced to the corresponding 4-aminoazepane for further amide coupling or reductive amination sequences . This scenario leverages the validated synthetic pathway and the orthogonal Boc protection that remains intact during azide displacement, enabling subsequent nitrogen deprotection for additional functionalization.

Construction of Seven-Membered Ring-Containing Drug Candidates Requiring Conformational Flexibility

Medicinal chemistry programs targeting protein binding sites that benefit from conformational flexibility should prioritize the azepane scaffold over rigid six-membered piperidine analogs . Tert-butyl 4-bromoazepane-1-carboxylate provides a functionalized entry point for introducing diverse substituents at the 4-position while maintaining the seven-membered ring architecture. The azepane scaffold has demonstrated utility in over 20 FDA-approved therapeutics across therapeutic areas including oncology, neurology, and infectious disease . The Boc protecting group facilitates selective functionalization of the bromide without amine interference, and can be removed under mild acidic conditions (e.g., TFA in DCM) to reveal the free secondary amine for subsequent diversification . This scenario is particularly relevant for structure-activity relationship (SAR) studies where exploring the conformational space accessible to seven-membered rings is a key objective.

Regiospecific Functionalization at the 4-Position of Saturated Azepane Rings

Synthetic routes requiring regiospecific installation of functionality at the 4-position of an azepane ring should utilize tert-butyl 4-bromoazepane-1-carboxylate rather than attempting to adapt protocols designed for the 3-bromo positional isomer . The distinct steric environment of the 4-bromo substituent influences both the kinetics of nucleophilic displacement and the conformational presentation of downstream substituents, which in turn affects biological target engagement in drug candidates . Palladium-catalyzed cross-coupling methodologies for functionalized azepanes using α-bromo eneformamides demonstrate that substitution position critically impacts reaction yield and stereochemical outcome, underscoring the non-interchangeability of positional isomers . This scenario applies to researchers developing azepane-containing ligands, catalysts, or bioactive molecules where the precise spatial arrangement of substituents is critical for activity.

Quality-Controlled Procurement for Multi-Step Syntheses Requiring High-Purity Intermediates

For multi-step synthetic sequences where intermediate purity directly impacts final product yield and purity, procurement of tert-butyl 4-bromoazepane-1-carboxylate from suppliers offering the highest purity specifications (98%) is recommended over lower-purity alternatives (95-96%) . The 2-3% purity differential may appear modest but can translate to meaningful yield differences in sequences exceeding three to four steps due to impurity accumulation. Additionally, consistency of MDL number (MFCD31667058) across suppliers enables unambiguous compound identification and ordering across vendor catalogs . Appropriate handling precautions—including gloves, eye protection, and adequate ventilation to mitigate skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335)—should be observed regardless of supplier .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-bromoazepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.